molecular formula C8H5LiN2O2 B2942923 Lithium;pyrrolo[1,2-a]pyrazine-1-carboxylate CAS No. 2551115-88-7

Lithium;pyrrolo[1,2-a]pyrazine-1-carboxylate

Cat. No.: B2942923
CAS No.: 2551115-88-7
M. Wt: 168.08
InChI Key: BYFDEVNKXHNGLO-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lithium;pyrrolo[1,2-a]pyrazine-1-carboxylate is a heterocyclic compound featuring a fused pyrrole and pyrazine core with a carboxylate group at the C1 position and a lithium counterion. This structure is synthesized via N-alkylation of pyrrole-2-carboxaldehyde followed by cyclization and carboxylation . The compound’s scaffold is notable for its versatility in medicinal chemistry, particularly in structure-activity relationship (SAR) studies aimed at optimizing anti-inflammatory and analgesic properties . Its reactivity is influenced by substituents at key positions (e.g., C1, C3, C6, C8), which modulate electrophilic substitution patterns and regioselectivity during derivatization .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

lithium;pyrrolo[1,2-a]pyrazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2.Li/c11-8(12)7-6-2-1-4-10(6)5-3-9-7;/h1-5H,(H,11,12);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYFDEVNKXHNGLO-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1=CN2C=CN=C(C2=C1)C(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5LiN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of pyrrolo[1,2-a]pyrazine derivatives, including lithium;pyrrolo[1,2-a]pyrazine-1-carboxylate, can be achieved through various methods. One common approach involves the cyclization of 2-formylpyrrole-based enaminones in the presence of ammonium acetate . Another method includes the cross-coupling of pyrrole rings with acyl(bromo)acetylenes, followed by the addition of propargylamine and intramolecular cyclization . Industrial production methods often utilize these synthetic routes, optimizing reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The carboxylate group in lithium pyrrolo[1,2-a]pyrazine-1-carboxylate acts as a nucleophile under specific conditions. For example:

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form ester derivatives (e.g., methyl pyrrolo[1,2-a]pyrazine-1-carboxylate) .

  • Acylation : Forms amides when treated with acyl chlorides or anhydrides .

Example Reaction Pathway:

Li+[C10H7N2O2]+CH3ICH3OCO C10H7N2+LiI\text{Li}^+[\text{C}_{10}\text{H}_7\text{N}_2\text{O}_2^-]+\text{CH}_3\text{I}\rightarrow \text{CH}_3\text{OCO C}_{10}\text{H}_7\text{N}_2+\text{LiI}

Cyclization and Ring-Opening Reactions

The fused pyrrolopyrazine core undergoes cyclization under acidic or basic conditions. For instance:

  • Intramolecular Cyclization : In the presence of ammonium acetate and Li2_2CO3_3, enaminone intermediates derived from 2-formylpyrrole cyclize to form pyrrolo[1,2-a]pyrazine derivatives (yields: 46–80%) .

  • Ring-Opening : Reacts with strong nucleophiles (e.g., Grignard reagents) to yield open-chain intermediates .

Oxidation and Reduction

  • Oxidation : The pyrrole ring is susceptible to oxidation with KMnO4_4 or CrO3_3, yielding carboxylic acids or ketones .

  • Reduction : LiAlH4_4 reduces the carboxylate group to a hydroxymethyl moiety.

Reaction TypeReagents/ConditionsMajor ProductsYield (%)Citations
AlkylationCH3_3I, DMF, RTMethyl ester derivative65–80
CyclizationNH4_4OAc, Li2_2CO3_3, DMFPyrrolo[1,2-a]pyrazine derivatives46–80
OxidationKMnO4_4, H2_2SO4_4Carboxylic acid derivatives50–70
ReductionLiAlH4_4, THFHydroxymethylpyrrolopyrazine60–75

Cyclization with Enaminones

A pivotal pathway involves the cyclization of 2-formylpyrrole-based enaminones (e.g., 1a–g ) in the presence of ammonium acetate and lithium carbonate :

  • Enaminone Formation : 2-Formylpyrrole reacts with DMFDMA to generate enaminones.

  • Cyclization : Intramolecular attack by the enamine nitrogen forms the pyrrolo[1,2-a]pyrazine core.

  • Lithium Salt Formation : Deprotonation with Li2_2CO3_3 stabilizes the carboxylate anion.

Mechanistic Insight :

EnaminoneNH4OAc Li2CO3Pyrrolo 1 2 a pyrazine+Li+[Carboxylate]\text{Enaminone}\xrightarrow{\text{NH}_4\text{OAc Li}_2\text{CO}_3}\text{Pyrrolo 1 2 a pyrazine}+\text{Li}^+[\text{Carboxylate}]

Electrophilic Aromatic Substitution

The pyrrole ring undergoes electrophilic substitution at the α-position:

  • Nitration : HNO3_3/H2_2SO4_4 introduces nitro groups .

  • Sulfonation : SO3_3/H2_2SO4_4 yields sulfonic acid derivatives.

Oxidation to Carboxylic Acids

  • Protocol : Treatment of lithium pyrrolo[1,2-a]pyrazine-1-carboxylate with KMnO4_4 in H2_2SO4_4 yielded the corresponding carboxylic acid (70% yield) .

Comparative Reactivity with Analogues

Table 2: Reactivity Comparison with Ethyl and Methyl Esters

PropertyLithium SaltEthyl EsterMethyl Ester
SolubilityHigh in polar solventsModerate in DMSOLow in water
NucleophilicityHigh (due to Li+^+)ModerateLow
Stability to HydrolysisStable at RTHydrolyzes under acidic pHHydrolyzes under basic pH

Industrial and Research Implications

  • Pharmaceuticals : Serves as a precursor for kinase inhibitors and antimicrobial agents .

  • Material Science : Used in synthesizing conjugated polymers for optoelectronic applications .

Scientific Research Applications

Lithium;pyrrolo[1,2-a]pyrazine-1-carboxylate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, compounds with pyrrolopyrazine scaffolds have shown antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities . These properties make this compound a valuable compound for drug discovery and development.

Mechanism of Action

The mechanism of action of lithium;pyrrolo[1,2-a]pyrazine-1-carboxylate involves its interaction with various molecular targets and pathways. The compound’s biological activities are primarily attributed to its ability to inhibit specific enzymes and proteins, such as kinases, which play crucial roles in cellular processes . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and biological distinctions between lithium;pyrrolo[1,2-a]pyrazine-1-carboxylate and analogous heterocycles:

Compound Key Structural Features Synthesis Method Biological Activity/Applications References
This compound Pyrrole-pyrazine fused core, C1 carboxylate, Li⁺ counterion N-alkylation of pyrrole-2-carboxaldehyde, cyclization Anti-inflammatory, analgesic (SAR studies)
Pyrrolo[1,2-a]pyrazine-1,4-dione derivatives 1,4-diketone groups on pyrrolopyrazine core Microbial synthesis (e.g., Streptomyces spp.), cyclocondensation Antifungal, antibacterial (e.g., against Vibrio parahaemolyticus)
Ferrocenyl pyrrolo[1,2-a]quinoxalines Ferrocene moiety appended to pyrroloquinoxaline Palladium-catalyzed coupling, linker optimization Antiplasmodial (IC₅₀ = 30–70 nM vs. P. falciparum)
Ethyl pyrrolo[1,2-c]pyrimidine-3-carboxylate Pyrimidine ring fused to pyrrole, C3 ethyl ester Multi-step alkylation/cyclization (specifics not detailed) Structural similarity score: 0.79 vs. pyrrolopyrazines
1-Methylpyrrolo[1,2-a]pyrazine Methyl group at C1, no carboxylate Direct alkylation of pyrrolopyrazine core Primarily structural studies (GC-MS analysis)
Pyrido[3',2':4,5]thieno[2,3-e]pyrrolo[1,2-a]pyrazines Thiophene and pyridine fused to pyrrolopyrazine Multi-component reactions with FeCl₃ catalysis Selective 5-HT₃ receptor agonism

Key Findings:

Structural and Reactivity Differences :

  • Electrophilic Substitution : this compound undergoes regioselective acetylation at C6 or C8 depending on substituents (e.g., methyl or aryl groups at C1/C3) . In contrast, Vilsmeier-Haack formylation of pyrrolo[1,2-a]pyrazines consistently targets C6 regardless of substituents .
  • Counterion Effects : The lithium ion in the carboxylate derivative enhances solubility in polar solvents, facilitating reactions in DMF or aqueous media , whereas neutral analogs (e.g., 1-methylpyrrolopyrazine) exhibit lower polarity .

Biological Activity: Antimicrobial Activity: Pyrrolo[1,2-a]pyrazine-1,4-diones from Bacillus spp. show broad-spectrum antibacterial activity (e.g., against Staphylococcus aureus), attributed to their diketone functionality . This compound lacks direct antimicrobial data but is optimized for anti-inflammatory effects . Antiplasmodial Potency: Ferrocenyl derivatives with bis(3-aminopropyl)piperazine linkers exhibit superior activity against chloroquine-resistant Plasmodium strains (IC₅₀ = 0.05 μM) compared to simpler pyrrolopyrazines .

Synthetic Accessibility: Multi-Component Reactions: Pyrido-thieno-pyrrolopyrazines are synthesized via FeCl₃-catalyzed three-component reactions, enabling rapid diversification , whereas lithium carboxylates require precise N-alkylation and cyclization steps . Microbial Production: Pyrrolo[1,2-a]pyrazine-1,4-diones are biosynthesized by Streptomyces and Bacillus strains, offering a green chemistry advantage over lab-based syntheses .

Critical Analysis of Divergent Data

  • Anti-Inflammatory vs. Antimalarial Focus: While this compound derivatives prioritize anti-inflammatory SAR , ferrocenyl pyrroloquinoxalines are tailored for antimalarial applications, reflecting divergent therapeutic targeting .
  • Regioselectivity Contradictions: Substituent effects on acetylation (C6 vs.

Biological Activity

Lithium; pyrrolo[1,2-a]pyrazine-1-carboxylate is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound lithium; pyrrolo[1,2-a]pyrazine-1-carboxylate features a fused pyrrole and pyrazine ring structure. The presence of lithium enhances its solubility and potential bioactivity. The compound's unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.

Lithium; pyrrolo[1,2-a]pyrazine-1-carboxylate exhibits its biological effects primarily through:

  • Enzyme Inhibition : It can inhibit specific enzymes involved in cellular signaling pathways.
  • Receptor Modulation : The compound binds to various receptors, altering their activity and leading to downstream effects.
  • Antioxidant Activity : It has been shown to scavenge free radicals, contributing to its protective effects against oxidative stress.

Antimicrobial Properties

Research indicates that lithium; pyrrolo[1,2-a]pyrazine-1-carboxylate possesses significant antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, including both gram-positive and gram-negative bacteria.

Microorganism Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus1532
Escherichia coli1816
Candida albicans1264

Antitumor Activity

The compound has also shown promise in cancer research. In vitro studies on human cancer cell lines have revealed that lithium; pyrrolo[1,2-a]pyrazine-1-carboxylate can induce apoptosis and inhibit cell proliferation.

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)25Induction of apoptosis via caspase activation
A549 (Lung Cancer)30Cell cycle arrest at the G2/M phase

Case Study 1: Antimicrobial Efficacy

A study published in the Asian Journal of Pharmaceutics evaluated the antimicrobial efficacy of lithium; pyrrolo[1,2-a]pyrazine-1-carboxylate against various pathogens. The results indicated a strong correlation between the concentration of the compound and the inhibition of microbial growth, suggesting its potential as a therapeutic agent for infections caused by resistant strains .

Case Study 2: Antitumor Potential

In another investigation, the cytotoxic effects of lithium; pyrrolo[1,2-a]pyrazine-1-carboxylate were assessed on multiple human cancer cell lines. The findings revealed that the compound significantly inhibited cell viability and induced apoptosis in a dose-dependent manner. This suggests that it may serve as a lead compound for developing new anticancer therapies .

Q & A

Q. What are the common synthetic routes for pyrrolo[1,2-a]pyrazine-1-carboxylate derivatives?

Methodological Answer: The synthesis of pyrrolo[1,2-a]pyrazine derivatives typically involves cyclization or functionalization strategies. A one-step method uses propargylamine addition to 2-(acylethynyl)pyrroles followed by base-catalyzed (Cs₂CO₃) intramolecular cyclization, achieving moderate yields (50–70%) under mild conditions . Alternative approaches include palladium-catalyzed direct C6 arylation of preformed pyrrolo[1,2-a]pyrazines with aryl bromides, enabling diversity-oriented synthesis of derivatives . Catalyst-free one-pot methods using bromopyruvate and amines have also been reported, simplifying purification and reducing costs .

Q. How are pyrrolo[1,2-a]pyrazine derivatives characterized for structural confirmation?

Methodological Answer: Structural elucidation relies on combined spectroscopic techniques:

  • NMR (¹H/¹³C) to confirm regiochemistry and substituent positions.
  • GC-MS or LC-MS for molecular weight validation and purity assessment.
  • FT-IR to identify functional groups (e.g., carboxylate stretches at ~1700 cm⁻¹) . Crystallography (XRD) is less common due to solubility challenges but is critical for resolving stereochemistry in enantioselective derivatives .

Q. What protocols are used for preliminary biological screening of pyrrolo[1,2-a]pyrazine derivatives?

Methodological Answer: Initial screening often focuses on antimicrobial and antioxidant activities:

  • Antimicrobial assays : Broth microdilution (MIC/MBC) against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria, with positive controls like ampicillin .
  • Antioxidant assays : DPPH radical scavenging or FRAP assays, comparing to ascorbic acid .
  • Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293) to assess safety thresholds .

Advanced Research Questions

Q. What strategies enable enantioselective synthesis of pyrrolo[1,2-a]pyrazine derivatives?

Methodological Answer: Iridium-catalyzed asymmetric hydrogenation of pyrrolo[1,2-a]pyrazinium salts achieves high enantiomeric excess (up to 95% ee). Key factors include:

  • Use of chiral ligands (e.g., BINAP derivatives).
  • Addition of Cs₂CO₃ to suppress racemization and enhance conversion . Computational modeling (DFT) aids in optimizing transition states for stereocontrol .

Q. How can researchers address contradictions in reported synthetic yields for pyrrolo[1,2-a]pyrazine derivatives?

Methodological Answer: Yield discrepancies often arise from:

  • Reaction conditions : Catalyst-free methods (e.g., one-pot synthesis) yield 60–75% but require longer reaction times (24–48 hrs) , whereas Pd-catalyzed arylation achieves ~80% yields in 12 hrs but demands inert atmospheres .
  • Purification : Column chromatography vs. recrystallization impacts recovery rates.
  • Substituent effects : Electron-withdrawing groups on aryl bromides reduce coupling efficiency in Pd-mediated reactions .

Q. What functionalization strategies expand the chemical diversity of pyrrolo[1,2-a]pyrazine scaffolds?

Methodological Answer: Advanced functionalization includes:

  • Electrophilic substitution : Direct acetylation/formylation at C3 using POCl₃/DMF .
  • 1,3-Dipolar cycloaddition : Reacting N-ylides (from quaternized derivatives) with dipolarophiles to form fused heterocycles (e.g., pyrazolo-pyrrolo-pyrazines) .
  • Phosphonylation : Introducing phosphonate groups via Michaelis-Arbuzov reactions for bioactive analogs .

Q. How are structure-activity relationships (SARs) established for pyrrolo[1,2-a]pyrazine-based antimicrobial agents?

Methodological Answer: SAR studies combine:

  • Substituent variation : Systematic modification of C6 aryl groups (electron-rich vs. electron-deficient) and analysis of MIC values .
  • Molecular docking : Targeting bacterial enzymes (e.g., Staphylococcus aureus dihydrofolate reductase) to predict binding modes .
  • Metabolic stability : Assessing oxidative metabolism (CYP450 isoforms) to guide lead optimization .

Data Analysis and Contradictions

Q. How should researchers interpret conflicting bioactivity data for pyrrolo[1,2-a]pyrazine derivatives across studies?

Methodological Answer: Discrepancies may arise from:

  • Assay variability : Differences in bacterial strains, inoculum size, or growth media .
  • Compound purity : Impurities >5% (e.g., unreacted intermediates) can skew activity results .
  • Solubility : Poor aqueous solubility may underreport MIC values; use of DMSO controls is critical .

Tables for Key Data

Q. Table 1. Comparison of Synthetic Methods

MethodCatalyst/ConditionsYield (%)Time (h)Reference
Propargylamine cyclizationCs₂CO₃, DMF, 80°C50–706–8
Pd-catalyzed C6 arylationPd(OAc)₂, XPhos, 100°C70–8012
Catalyst-free one-potBromopyruvate, rt60–7524–48

Q. Table 2. Bioactivity Highlights

DerivativeActivity (MIC, µg/mL)Target OrganismReference
Hexahydro-3-(2-methylpropyl)8.0 (S. aureus)Multi-drug-resistant MRSA
C6-Aryl substituted2.5–10.0Bacillus subtilis
Phosphonylated analogsIC₅₀ = 1.2 µM (antioxidant)DPPH assay

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.